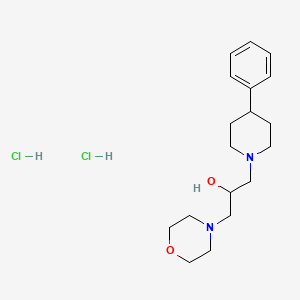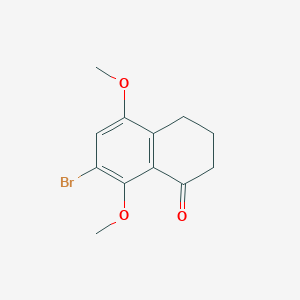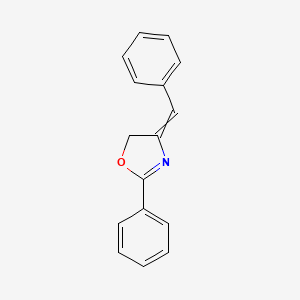
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole, also known as 4-Benzylidene-2-phenyl-5(4H)-oxazolone, is a heterocyclic compound belonging to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to a phenyl-substituted oxazolone ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 75°C . Another method includes the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Geometric Isomerization: This compound can undergo geometric isomerization under photochemical conditions.
Hydrogen Abstraction: It can also undergo hydrogen abstraction from solvents under specific conditions.
Common Reagents and Conditions
Geometric Isomerization: Typically requires light exposure to induce the isomerization process.
Hydrogen Abstraction: Involves the presence of suitable solvents that can donate hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, geometric isomerization results in different isomeric forms of the compound, while hydrogen abstraction can lead to the formation of various hydrogenated derivatives.
科学的研究の応用
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
作用機序
The mechanism of action of 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity on cancer cells is attributed to its ability to interfere with cell division and induce apoptosis . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
4-Benzylidene-2-phenyl-2-oxazolin-5-one: Shares a similar core structure but differs in the substitution pattern.
5-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-one: Another closely related compound with slight structural variations.
特性
CAS番号 |
73405-88-6 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
4-benzylidene-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2 |
InChIキー |
XNGJJGBAEDJARE-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2)N=C(O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


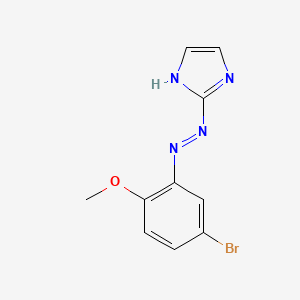

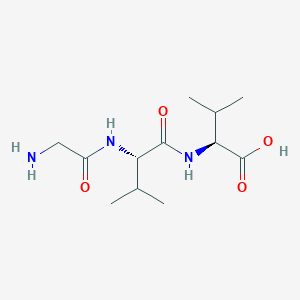
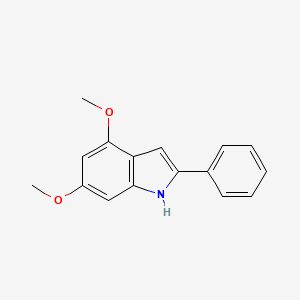
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
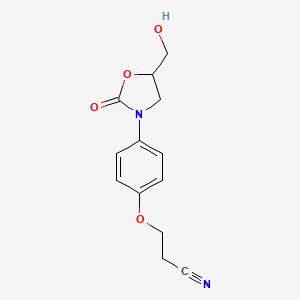
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
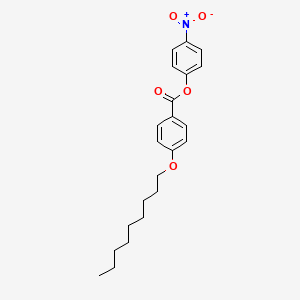
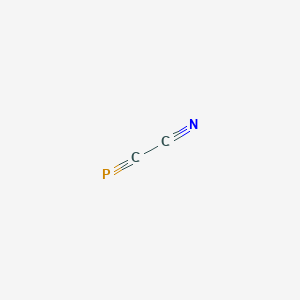


![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
